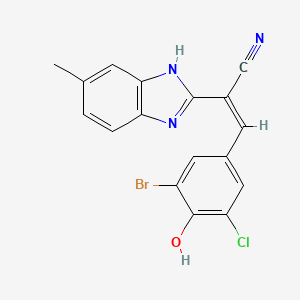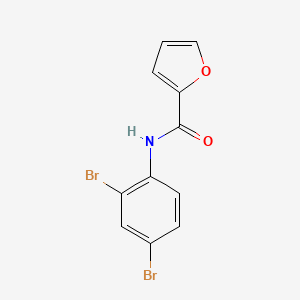![molecular formula C19H32N2O2 B5968925 1-[Cyclohexyl(methyl)amino]-3-[3-[(dimethylamino)methyl]phenoxy]propan-2-ol](/img/structure/B5968925.png)
1-[Cyclohexyl(methyl)amino]-3-[3-[(dimethylamino)methyl]phenoxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Cyclohexyl(methyl)amino]-3-[3-[(dimethylamino)methyl]phenoxy]propan-2-ol is a complex organic compound with a unique structure that includes a cyclohexyl group, a dimethylamino group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Cyclohexyl(methyl)amino]-3-[3-[(dimethylamino)methyl]phenoxy]propan-2-ol typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate by reacting a suitable phenol derivative with an appropriate alkylating agent.
Amination Reaction: The phenoxy intermediate is then subjected to an amination reaction with cyclohexylmethylamine under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[Cyclohexyl(methyl)amino]-3-[3-[(dimethylamino)methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or amino groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[Cyclohexyl(methyl)amino]-3-[3-[(dimethylamino)methyl]phenoxy]propan-2-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be utilized in the development of novel materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[Cyclohexyl(methyl)amino]-3-[3-[(dimethylamino)methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
- 3-Dimethylamino-1-propanol
- 2-Dimethylaminoethanol
- 1-Dimethylamino-2-propanol
Comparison: 1-[Cyclohexyl(methyl)amino]-3-[3-[(dimethylamino)methyl]phenoxy]propan-2-ol is unique due to its combination of cyclohexyl, dimethylamino, and phenoxy groups This structural complexity provides it with distinct chemical and physical properties compared to simpler analogs like 3-Dimethylamino-1-propanol or 2-Dimethylaminoethanol
Properties
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-[3-[(dimethylamino)methyl]phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2/c1-20(2)13-16-8-7-11-19(12-16)23-15-18(22)14-21(3)17-9-5-4-6-10-17/h7-8,11-12,17-18,22H,4-6,9-10,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUYNDNKVVOEID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)OCC(CN(C)C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5968846.png)
![5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(cyclopropylmethyl)-4H-imidazo[4,5-c]pyrazole](/img/structure/B5968848.png)
![N-cyclopropyl-3-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}propanamide](/img/structure/B5968863.png)
![5-[(4-benzyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5968868.png)
![N-(3-chlorophenyl)-N'-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]urea](/img/structure/B5968870.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4,4,4-trifluorobutanamide](/img/structure/B5968876.png)
![N-methyl-N-[(1-{2-oxo-2-[2-(3-pyridinyl)-1-piperidinyl]ethyl}-1H-tetrazol-5-yl)methyl]-2-propanamine](/img/structure/B5968884.png)
![2-[Methyl-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amino]-1-phenylethanol](/img/structure/B5968896.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B5968919.png)
![5-tert-butyl-1-methyl-3-propan-2-yl-4H-imidazo[4,5-c]pyrazole](/img/structure/B5968930.png)
![1-(4-chlorophenyl)-N-({1-[(phenylthio)acetyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B5968938.png)


![3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5968955.png)
